[4-(4-Nitrophenyl)piperazin-1-yl](pentafluorophenyl)methanone
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Overview
Description
4-(4-NITROPHENYL)PIPERAZINOMETHANONE: is a complex organic compound with the molecular formula C11H13N3O3 It is known for its unique structural features, which include a piperazine ring substituted with a nitrophenyl group and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-NITROPHENYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Substitution Reactions: The nitrophenyl and pentafluorophenyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions on the piperazine ring.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(4-NITROPHENYL)PIPERAZINOMETHANONE: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-NITROPHENYL)PIPERAZINOMETHANONE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenyl group may play a role in its biological activity, potentially through interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)(2-thienyl)methanone
- (4-Methyl-3-nitrophenyl)(phenyl)methanone
- 1-Methyl-4-(4-nitrophenyl)piperazine
Comparison
- 4-(4-NITROPHENYL)PIPERAZINOMETHANONE is unique due to the presence of both a nitrophenyl group and a pentafluorophenyl group, which impart distinct chemical and biological properties.
- Other similar compounds may lack the pentafluorophenyl group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C17H12F5N3O3 |
---|---|
Molecular Weight |
401.29 g/mol |
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(2,3,4,5,6-pentafluorophenyl)methanone |
InChI |
InChI=1S/C17H12F5N3O3/c18-12-11(13(19)15(21)16(22)14(12)20)17(26)24-7-5-23(6-8-24)9-1-3-10(4-2-9)25(27)28/h1-4H,5-8H2 |
InChI Key |
JVTOIRGMSFASFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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